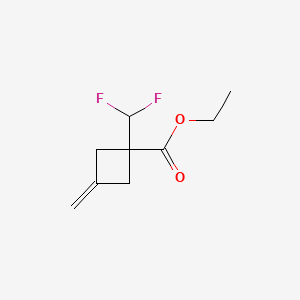
Ethyl1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate is a fluorinated organic compound. The presence of the difluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industry. Fluorinated compounds are known for their stability and bioactivity, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate typically involves the introduction of the difluoromethyl group into a pre-formed cyclobutane ring. One common method is the difluoromethylation of a cyclobutane precursor using difluoromethylating agents such as ClCF₂H. The reaction conditions often require the presence of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of stable and non-explosive difluoromethylating reagents is crucial for safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking functional groups like alcohols and amines.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. This property is particularly useful in drug design, where the compound can mimic natural substrates and inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated pyrroles and thiophenes: Employed in agrochemicals and pharmaceuticals
Uniqueness
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C9H12F2O2 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O2/c1-3-13-8(12)9(7(10)11)4-6(2)5-9/h7H,2-5H2,1H3 |
InChI Key |
XGRIIZZVVHUQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















